5-Methylisatoic anhydride
Overview
Description
5-Methylisatoic anhydride, also known as N-Methylisatoic anhydride (NMIA), is a selective acylation agent for the 2’-OH of RNA . It is widely used in the analysis of secondary RNA structures using the SHAPE (Selective 2’-OH Acylation Analyzed by Primer Extension) technique .
Molecular Structure Analysis
5-Methylisatoic anhydride has the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . Its IUPAC name is 6-methyl-1H-3,1-benzoxazine-2,4-dione . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
5-Methylisatoic anhydride is known to react with RNA, specifically acylating the 2’-OH group of flexible ribonucleotides . This reaction forms the basis of its use in SHAPE technology for RNA structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methylisatoic anhydride are not explicitly detailed in the search results. For comprehensive information, please refer to its Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications
Proteomics Research
5-Methylisatoic anhydride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical reagent to modify proteins and peptides, aiding in the identification and quantification of proteins in complex biological samples. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and disease mechanisms.
RNA Structure Analysis
In the field of molecular biology, 5-Methylisatoic anhydride serves as a SHAPE (Selective 2’-hydroxyl acylation analyzed by primer extension) probe . This application is significant for studying the structure of RNA molecules in vivo. By acylating the 2’-hydroxyl groups of ribonucleotides, researchers can infer the structure of RNA, which is essential for understanding its function in cellular processes.
Synthesis of Polyurethanes
The compound is involved in the synthesis of polyurethanes from renewable feedstocks . Polyurethanes modified by 5-Methylisatoic anhydride are used in various industrial applications such as paints, adhesives, foams, coatings, inks, and automotive parts. This application highlights the versatility of the compound in creating sustainable materials.
Mechanism of Action
Target of Action
The primary target of 5-Methylisatoic anhydride is RNA . It is a selective acylation agent for the 2’-OH group of RNAs . This compound is widely used in the Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve secondary RNA structures .
Mode of Action
The mode of action of 5-Methylisatoic anhydride involves a nucleophilic attack on the carbonyl group of the compound . The nitrogen in the primary amine carboxylate attacks the carbon of one of the carboxylates in the 5-Methylisatoic anhydride to form a complex . Some rearrangements of the electrons give a new intermediate . Decarboxylation then gives the final product .
Biochemical Pathways
The biochemical pathway of 5-Methylisatoic anhydride involves the transformation of the compound through a series of intermediates . The environment becomes acidic during this process, and all the carboxylate anions are protonated to become carboxylic acids .
Pharmacokinetics
The compound’s molecular weight is 17716 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 5-Methylisatoic anhydride is the formation of a new compound through a series of transformations . The compound’s action on RNA can lead to significant changes in the RNA’s structure, which can have downstream effects on gene expression .
Action Environment
The action of 5-Methylisatoic anhydride is influenced by the environment. For instance, the acidity of the environment can affect the compound’s action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZSGIPOINDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963700 | |
Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisatoic anhydride | |
CAS RN |
4692-99-3 | |
Record name | 4692-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4692-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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